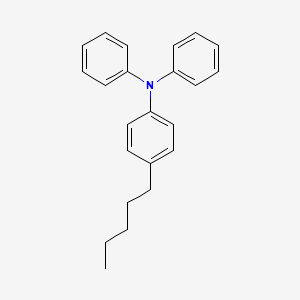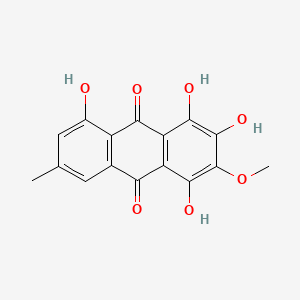
4-Pentyl-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyl-N,N-diphenylaniline: is an organic compound with the molecular formula C23H25N . It belongs to the class of triarylamines, which are known for their applications in various fields such as organic electronics and materials science . This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of diphenylaniline, which influences its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-N,N-diphenylaniline typically involves the reaction of diphenylamine with a pentyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and pentyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Pentyl-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in various biochemical assays.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 4-Pentyl-N,N-diphenylaniline involves its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions and catalysis .
Comparación Con Compuestos Similares
4-Methoxytriphenylamine: Similar in structure but with a methoxy group instead of a pentyl group.
4-Butyl-N,N-diphenylaniline: Contains a butyl group instead of a pentyl group.
4-Ethynyl-N,N-diphenylaniline: Features an ethynyl group, leading to different reactivity and applications .
Uniqueness: 4-Pentyl-N,N-diphenylaniline is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
154924-89-7 |
|---|---|
Fórmula molecular |
C23H25N |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
4-pentyl-N,N-diphenylaniline |
InChI |
InChI=1S/C23H25N/c1-2-3-6-11-20-16-18-23(19-17-20)24(21-12-7-4-8-13-21)22-14-9-5-10-15-22/h4-5,7-10,12-19H,2-3,6,11H2,1H3 |
Clave InChI |
ULKBHIYDOCSBLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)


![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)

![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)





